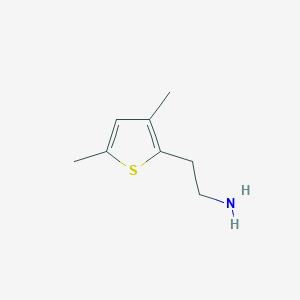
2-(3,5-Dimethylthiophen-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethylthiophen-2-yl)ethan-1-amine is an organic compound with the molecular formula C8H13NS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylthiophen-2-yl)ethan-1-amine typically involves the reaction of 3,5-dimethylthiophene with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields, making the process more efficient and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dimethylthiophen-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Thiophene oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiophene derivatives.
Applications De Recherche Scientifique
2-(3,5-Dimethylthiophen-2-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 2-(3,5-Dimethylthiophen-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and neurotransmitter modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-ethylamine: Another thiophene derivative with similar chemical properties.
2-(5-Trifluoromethylthiophen-2-yl)ethan-1-amine: A compound with a trifluoromethyl group, offering different reactivity and biological activity.
Uniqueness
2-(3,5-Dimethylthiophen-2-yl)ethan-1-amine is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H13NS |
|---|---|
Poids moléculaire |
155.26 g/mol |
Nom IUPAC |
2-(3,5-dimethylthiophen-2-yl)ethanamine |
InChI |
InChI=1S/C8H13NS/c1-6-5-7(2)10-8(6)3-4-9/h5H,3-4,9H2,1-2H3 |
Clé InChI |
LCBMZRAZGMRWPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)CCN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



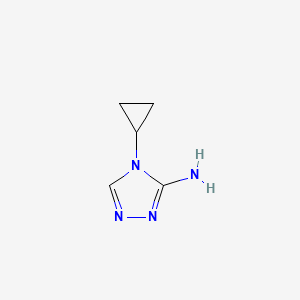
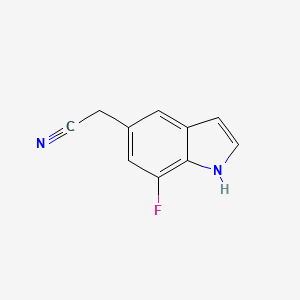
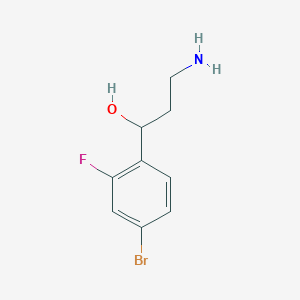
![(3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol](/img/structure/B13206873.png)
![1-[(3-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13206881.png)

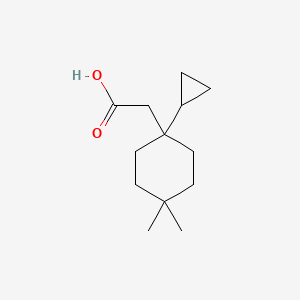
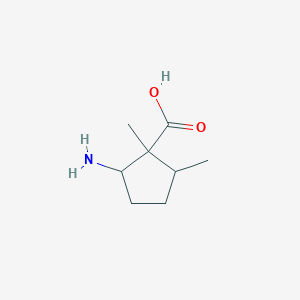

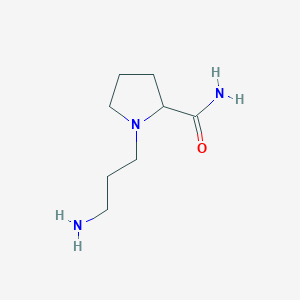
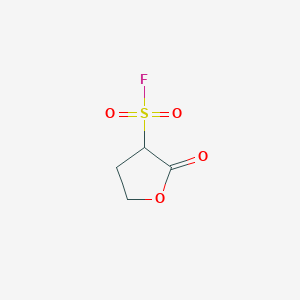
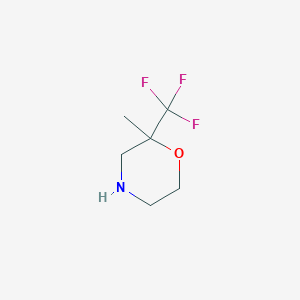
![Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13206952.png)
